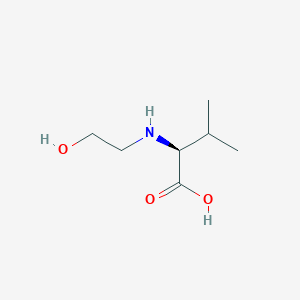

N-2-(Hydroxyethyl)-L-valine

Vue d'ensemble

Description

N-2-(Hydroxyethyl)-L-valine is an organic compound with the molecular formula C7H15NO3 It is a derivative of amino acids and is characterized by the presence of a hydroxyethylamino group attached to the second carbon of a 3-methylbutanoic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-2-(Hydroxyethyl)-L-valine typically involves the reaction of 3-methylbutanoic acid with 2-aminoethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the hydroxyethylamino group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The final product is subjected to rigorous quality control measures to meet industry standards.

Analyse Des Réactions Chimiques

Types of Reactions

N-2-(Hydroxyethyl)-L-valine undergoes various chemical reactions, including:

Oxidation: The hydroxyethylamino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

N-2-(Hydroxyethyl)-L-valine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential role in metabolic pathways and as a precursor to biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mécanisme D'action

The mechanism of action of N-2-(Hydroxyethyl)-L-valine involves its interaction with specific molecular targets and pathways. The hydroxyethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S)-2-amino-3-methylbutanoic acid: Lacks the hydroxyethyl group.

(2S)-2-(2-hydroxyethylamino)-3-phenylpropanoic acid: Contains a phenyl group instead of a methyl group.

Uniqueness

N-2-(Hydroxyethyl)-L-valine is unique due to the presence of both a hydroxyethylamino group and a 3-methylbutanoic acid backbone. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Activité Biologique

N-2-(Hydroxyethyl)-L-valine (HEV) is a compound that has garnered attention due to its role as a biomarker for exposure to ethylene oxide (EO), a known carcinogen. This article explores the biological activity of HEV, focusing on its formation, significance in toxicology, and implications for health monitoring.

Formation and Detection

HEV is formed when ethylene oxide reacts with the amino acid valine in hemoglobin. This reaction results in the creation of a stable adduct, which can be quantified to assess exposure levels. The formation of HEV in human hemoglobin has been studied extensively, particularly in occupational settings where EO exposure is prevalent.

Key Findings:

- Biomarker for EO Exposure : HEV serves as a principal biomarker for assessing cumulative exposures to EO. Studies have shown that higher levels of HEV correlate with increased occupational exposure to EO .

- Urinary Excretion : Recent research identified N-(2-hydroxyethyl)-L-valyl-L-leucine (HEVL) as a urinary metabolite of HEV, providing a non-invasive method for monitoring EO exposure in humans .

Occupational Exposure

A study involving sterilization workers revealed urinary concentrations of HEVL ranging from 0.67 to 11.98 μg/g creatinine, with a mean of 5.04 μg/g creatinine. This study highlighted the potential for using urinary biomarkers as screening tools for identifying individuals at risk of exceeding occupational exposure limits to EO .

Tobacco Smoke Exposure

Another significant study analyzed the impact of tobacco smoke on HEV levels. Smokers exhibited significantly higher levels of HEV compared to non-smokers (204 ± 151 pmol HEV/g globin vs. 57 ± 46 pmol HEV/g globin). The study concluded that tobacco smoke is a notable source of EO exposure, contributing to elevated HEV levels among smokers .

Biological Activity and Mechanisms

The biological activity of this compound is primarily associated with its role as a biomarker rather than direct pharmacological effects. However, understanding its biochemical interactions provides insights into its significance:

- Toxicological Implications : The presence of HEV in blood and urine samples indicates potential health risks associated with EO exposure, including increased cancer risk. Epidemiological studies have suggested a link between elevated HEV levels and various cancers among exposed populations .

- Metabolic Pathways : Research into the metabolic pathways involving HEV suggests that it may influence cellular processes indirectly through the modulation of oxidative stress and DNA damage mechanisms .

Data Summary

The following table summarizes key data regarding the biological activity and implications of this compound:

Propriétés

IUPAC Name |

(2S)-2-(2-hydroxyethylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-5(2)6(7(10)11)8-3-4-9/h5-6,8-9H,3-4H2,1-2H3,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNYQRXDVGKEIT-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40906618 | |

| Record name | N-(2-Hydroxyethyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101769-73-7 | |

| Record name | L-Valine, N-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101769737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxyethyl)valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40906618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.